molecular formula C4H6ClNO B12835037 4-Chlorobut-3-enamide

4-Chlorobut-3-enamide

Cat. No.: B12835037
M. Wt: 119.55 g/mol
InChI Key: KCYVZYALNSNRIB-HNQUOIGGSA-N
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Description

4-Chlorobut-3-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobut-3-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of the corresponding amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another method involves the regioselective oxidative desaturation of amides using iron-assisted catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobut-3-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted enamides with various functional groups.

Scientific Research Applications

4-Chlorobut-3-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chlorobut-3-enamide involves its interaction with molecular targets through its amide and double bond functionalities. The compound can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which enable it to interact with different biological and chemical systems. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobut-2-enamide: Similar structure but with a different position of the double bond.

    4-Bromobut-3-enamide: Similar structure but with a bromine atom instead of chlorine.

    4-Chlorobut-3-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

4-Chlorobut-3-enamide is unique due to its specific combination of a chlorine atom and an amide group conjugated with a double bond

Properties

Molecular Formula

C4H6ClNO

Molecular Weight

119.55 g/mol

IUPAC Name

(E)-4-chlorobut-3-enamide

InChI

InChI=1S/C4H6ClNO/c5-3-1-2-4(6)7/h1,3H,2H2,(H2,6,7)/b3-1+

InChI Key

KCYVZYALNSNRIB-HNQUOIGGSA-N

Isomeric SMILES

C(/C=C/Cl)C(=O)N

Canonical SMILES

C(C=CCl)C(=O)N

Origin of Product

United States

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